molecular formula C23H28F3N5O2 B2962205 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034524-52-0

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2962205
CAS No.: 2034524-52-0
M. Wt: 463.505
InChI Key: ZXMCQABPFYLXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone” is a heterocyclic amide-based molecule featuring a pyrazolo-oxazinone core linked to a piperidine-piperazine scaffold substituted with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₂₃H₂₆F₃N₅O₂, with a molecular weight of 473.48 g/mol.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F3N5O2/c24-23(25,26)17-3-1-4-19(15-17)29-12-10-28(11-13-29)18-5-8-30(9-6-18)21(32)20-16-27-31-7-2-14-33-22(20)31/h1,3-4,15-16,18H,2,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMCQABPFYLXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[5,1-b][1,3]oxazine core, which is linked to a piperidine and piperazine moiety. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Molecular Formula: C23H27F3N4O
Molecular Weight: 440.49 g/mol

Antitumoral Activity

Recent studies have highlighted the compound's potential as an antitumoral agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 8.18 µM against HT-29 colon cancer cells, indicating a strong antiproliferative effect. Mechanistic investigations revealed that the compound induces apoptosis through the mitochondrial pathway by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2 .

PDE4B Inhibition

The compound has been identified as a phosphodiesterase 4B (PDE4B) inhibitor. PDE4B plays a crucial role in regulating inflammatory responses and neuronal signaling. Inhibition of this enzyme can lead to anti-inflammatory effects, making the compound a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Study on Anticancer Properties

A comprehensive study evaluated the anticancer properties of various derivatives of pyrazolo compounds, including our target compound. The results indicated that structural modifications significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl was found to enhance cytotoxic effects against cancer cells .

Mechanistic Insights

Further mechanistic studies demonstrated that the compound's antitumoral effects are mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This finding suggests that the compound disrupts microtubule dynamics, which is critical for cancer cell proliferation .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
AntitumoralHT-298.18Induction of apoptosis via mitochondrial pathway
PDE4B InhibitionN/AN/AAnti-inflammatory effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of amide-linked heterocycles with piperazine-piperidine moieties. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Differences Biological/Physicochemical Notes
Target Compound : (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone - Pyrazolo-oxazinone core
- 3-(Trifluoromethyl)phenyl substituent on piperazine
Enhanced metabolic stability due to -CF₃; potential PDE inhibition
Analog 1 : (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(4-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone - Pyridine ring replaces phenyl
- Pyrazolo-oxazinone at position 2
Similar lipophilicity (C₂₂H₂₇F₃N₆O₂); unknown activity due to lack of bioassay data
Analog 2 : (4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl){1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone - Cyclopenta[c]pyridazine core
- Azetidine and pyrimidine substituents
Broader heterocyclic diversity; possible kinase inhibition (unconfirmed)
Analog 3 : 5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one - Pyrazolo-pyrimidinone core
- Sulfonyl-piperazine group
Deuterated methyl group improves metabolic half-life; confirmed PDE5 inhibition (similar to sildenafil)
Analog 4 : (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone - 3-Methoxyphenyl substituent instead of -CF₃ Reduced lipophilicity; potential serotonin/dopamine receptor modulation

Key Findings

Substituent Effects :

  • The 3-(trifluoromethyl)phenyl group in the target compound confers superior metabolic stability compared to the 3-methoxyphenyl analog .
  • Replacement of phenyl with pyridine (Analog 1) alters electronic properties but retains similar molecular weight .

Heterocyclic Core Variations: Pyrazolo-oxazinone (target) vs. pyrazolo-pyrimidinone (Analog 3): The latter’s fused pyrimidinone ring enhances PDE5 affinity, as seen in sildenafil analogs .

Pharmacokinetic (PK) and ADME Profiles: Limited PK data exist for the target compound, but deuterated analogs (e.g., Analog 3) demonstrate improved half-life via reduced CYP450 metabolism . ADME studies on triazolo-thiadiazine derivatives (unrelated structurally but similar in amide linkage) highlight challenges in solubility for highly lipophilic compounds .

Q & A

Basic Research: Synthetic Route Optimization

Q: What strategies are recommended for optimizing the synthesis of this pyrazolo-oxazine-piperidine-piperazine hybrid compound? A:

  • Multi-step Sequential Synthesis : Begin with modular synthesis of the pyrazolo-oxazine core using cyclocondensation of hydrazine derivatives with ketones or aldehydes, as demonstrated for analogous pyrazolo[3,4-d][1,3]oxazines .
  • Piperazine-Piperidine Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-(3-(trifluoromethyl)phenyl)piperazine moiety to the piperidine ring. Ensure inert atmosphere conditions to prevent oxidation of sensitive intermediates .
  • Salt Formation : Improve solubility by synthesizing hydrochloride or phosphate salts via reaction with concentrated acids in anhydrous solvents .

Advanced Research: Computational Modeling for Target Engagement

Q: How can molecular docking and QSAR studies guide the design of analogs with improved kinase or receptor binding? A:

  • Docking Protocols : Use AutoDock Vina or Schrödinger Suite to model interactions between the trifluoromethylphenyl-piperazine moiety and hydrophobic pockets in kinase ATP-binding domains. Validate with crystallographic data from analogous pyrazolo[4,3-c]pyridinones .
  • QSAR Parameters : Calculate electronegativity (χ), polar surface area (PSA), and partition coefficients (logP) to correlate with activity. Prioritize analogs with PSA < 90 Ų for CNS penetration .
  • Contradiction Resolution : Address discrepancies between in silico predictions and in vitro assays by refining force fields or incorporating solvent-accessible surface area (SASA) corrections .

Basic Research: Analytical Characterization

Q: What analytical techniques are critical for structural validation and purity assessment? A:

  • NMR Spectroscopy : Assign peaks using 2D COSY and HSQC to resolve overlapping signals in the pyrazolo-oxazine (δ 4.2–5.8 ppm) and piperidine (δ 2.5–3.5 ppm) regions .
  • X-ray Crystallography : Confirm stereochemistry of the piperidine-piperazine junction. Use synchrotron radiation for high-resolution data on microcrystalline samples .
  • HPLC-MS : Monitor purity (>98%) with a C18 column (ACN/0.1% TFA gradient) and ESI+ detection (expected [M+H]+ ~520–530 m/z) .

Advanced Research: Pharmacokinetic Profiling

Q: How can metabolic stability and plasma protein binding be evaluated to address poor bioavailability? A:

  • Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and NADPH. Quantify parent compound depletion via LC-MS/MS. Adjust the piperazine substituents if t₁/₂ < 30 min .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis. High binding (>95%) may necessitate prodrug strategies or formulation with albumin carriers .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 to assess drug-drug interaction risks. Replace metabolically labile groups (e.g., methyl with trifluoroethyl) .

Basic Research: Biological Activity Profiling

Q: What in vitro assays are suitable for preliminary evaluation of kinase or GPCR activity? A:

  • Kinase Inhibition Panels : Use ADP-Glo™ assays for kinases (e.g., JAK2, PIM1) with ATP concentrations near Km. Compare IC₅₀ values to reference inhibitors like staurosporine .
  • GPCR Binding : Screen against serotonin (5-HT₁A) and dopamine (D₂) receptors via radioligand displacement. The trifluoromethyl group may enhance affinity for hydrophobic binding pockets .
  • Cytotoxicity Thresholds : Determine selectivity indices (CC₅₀/IC₅₀) in HEK293 or HepG2 cells. Toxicity at <10 μM warrants scaffold modification .

Advanced Research: Addressing Metabolic Instability

Q: How can metabolic soft spots be identified and mitigated in this compound? A:

  • Metabolite ID : Use HR-MS/MS to identify oxidative (e.g., N-dealkylation of piperazine) or hydrolytic (pyrazolo-oxazine ring cleavage) metabolites in hepatocyte incubations .
  • Isotope Labeling : Synthesize deuterated analogs at labile C-H bonds (e.g., piperidine α-positions) to slow CYP-mediated oxidation .
  • Prodrug Design : Mask polar groups (e.g., tertiary amines) with acetyl or phosphate esters to enhance permeability and delay first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.